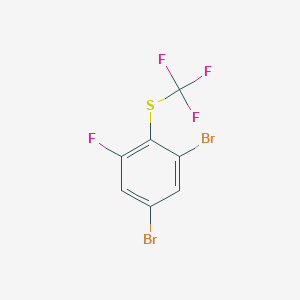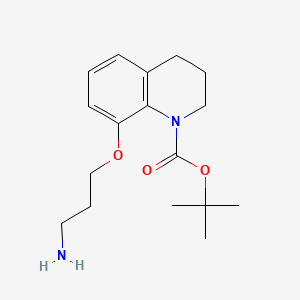![molecular formula C28H46N2O3S B14042473 N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,8S,11aS,11bS)-3',6',10,11b-tetramethylspiro[2,3,4,4a,5,6,6a,6b,7,9,11,11a-dodecahydro-1H-benzo[a]fluorene-8,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide](/img/structure/B14042473.png)
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,8S,11aS,11bS)-3',6',10,11b-tetramethylspiro[2,3,4,4a,5,6,6a,6b,7,9,11,11a-dodecahydro-1H-benzo[a]fluorene-8,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Saridegib undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions include derivatives of saridegib with modified functional groups .
Scientific Research Applications
Saridegib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the hedgehog signaling pathway . In biology, it is used to investigate the role of the hedgehog pathway in cell differentiation and development . In medicine, saridegib is being studied as a potential treatment for various types of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer . In industry, it is used in the development of new anti-cancer drugs .
Mechanism of Action
Saridegib exerts its effects by inhibiting the G protein-coupled receptor smoothened, a component of the hedgehog signaling pathway . By binding to smoothened, saridegib prevents the activation of downstream signaling molecules, thereby inhibiting the hedgehog pathway . This leads to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Saridegib is similar to other hedgehog pathway inhibitors such as vismodegib and sonidegib . saridegib is unique in that it is a semi-synthetic derivative of cyclopamine, whereas vismodegib and sonidegib are fully synthetic compounds . This gives saridegib distinct pharmacological properties and potential advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C28H46N2O3S |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,8S,11aS,11bS)-3',6',10,11b-tetramethylspiro[2,3,4,4a,5,6,6a,6b,7,9,11,11a-dodecahydro-1H-benzo[a]fluorene-8,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide |
InChI |
InChI=1S/C28H46N2O3S/c1-16-10-25-26(29-15-16)18(3)28(33-25)13-17(2)22-12-24-21(23(22)14-28)7-6-19-11-20(30-34(5,31)32)8-9-27(19,24)4/h16,18-21,23-26,29-30H,6-15H2,1-5H3/t16-,18+,19+,20+,21-,23-,24-,25+,26-,27-,28+/m0/s1 |
InChI Key |
JGOYZLYYXBNCLF-YQIACTKASA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)C[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)





![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)



![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B14042460.png)

![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)
